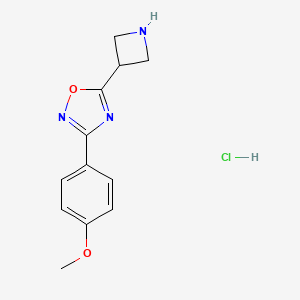

Ácido (2-aminopiridin-4-il)borónico clorhidrato

Descripción general

Descripción

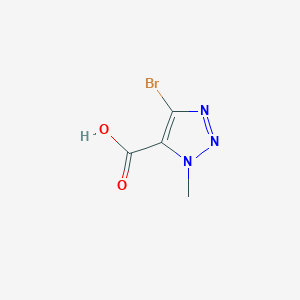

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C5H7BN2O2 . It is used as a substrate in various chemical reactions .

Molecular Structure Analysis

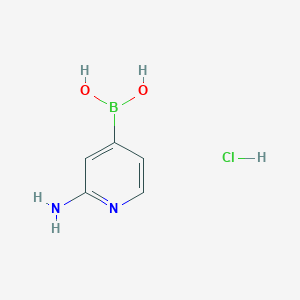

The molecular structure of “(2-Aminopyridin-4-yl)boronic acid hydrochloride” can be represented by the InChI code1S/C5H7BN2O2/c7-5-3-4 (6 (9)10)1-2-8-5/h1-3,9-10H, (H2,7,8) . Chemical Reactions Analysis

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is used as a substrate in various chemical reactions . For instance, it is used in a peroxide-mediated hydroxydeboronation to yield halohydroxypyridines . It is also used in a microwave-assisted, four-component coupling process leading to amino-substituted imidazopyridines .Physical and Chemical Properties Analysis

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Suzuki-Miyaura

Este compuesto se utiliza como reactivo en reacciones de acoplamiento Suzuki-Miyaura catalizadas por paladio. Estas reacciones son fundamentales en la síntesis de diversos compuestos orgánicos, incluyendo fármacos y polímeros .

Reacciones de Irradiación de Microondas

Sirve como reactivo bajo irradiación de microondas para facilitar reacciones de acoplamiento Suzuki catalizadas por paladio sin ligando, mejorando las velocidades de reacción y los rendimientos .

Inhibidores de la Proteasa del VIH-1

El compuesto participa en la preparación de inhibidores de la proteasa del VIH-1, que son cruciales para el tratamiento del VIH/SIDA al inhibir la capacidad del virus para replicarse .

Terapéutica contra el Cáncer

Tiene aplicaciones potenciales en el desarrollo de terapias contra el cáncer, como inhibidores de PDK1 y de la proteína cinasa CK2. Estos inhibidores pueden regular el crecimiento y la supervivencia celular, convirtiéndolos en objetivos para el tratamiento del cáncer .

Detección Fluorescente

Los ácidos borónicos, incluyendo derivados como el ácido (2-aminopiridin-4-il)borónico clorhidrato, se pueden utilizar para crear sensores fluorescentes para detectar catecolaminas y sus derivados amino, como dopamina, DOPA y DOPAC .

Inhibición Enzimática

Muchos derivados de ácido borónico actúan como inhibidores enzimáticos, que se pueden aplicar en varios estudios biológicos y desarrollos terapéuticos .

Sistemas de Administración de Fármacos

Algunos derivados se exploran para su uso en sistemas de administración de fármacos, ofreciendo un método para dirigirse a sitios específicos dentro del cuerpo para la acción terapéutica .

Safety and Hazards

“(2-Aminopyridin-4-yl)boronic acid hydrochloride” is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . Therefore, personal protective equipment and adequate ventilation are recommended when handling this compound .

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminopyridin-4-yl)boronic acid hydrochloride . For instance, the reactivity of boronic acids is known to be pH-dependent, and they are typically more stable and less reactive in acidic environments.

Análisis Bioquímico

Biochemical Properties

(2-Aminopyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. This compound interacts with enzymes such as serine proteases and kinases, forming reversible covalent bonds with the active site serine residues. These interactions can inhibit the enzyme’s activity, making (2-Aminopyridin-4-yl)boronic acid hydrochloride a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Cellular Effects

The effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, (2-Aminopyridin-4-yl)boronic acid hydrochloride can modulate the activity of kinases, affecting cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, (2-Aminopyridin-4-yl)boronic acid hydrochloride exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The compound’s boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a tetrahedral boronate complex. This interaction is crucial for its inhibitory effects on proteasomes and other enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist for extended periods, although the exact duration depends on the specific enzyme and experimental conditions. In vitro studies have demonstrated sustained inhibition of proteasome activity, leading to prolonged cellular effects .

Dosage Effects in Animal Models

The effects of (2-Aminopyridin-4-yl)boronic acid hydrochloride vary with dosage in animal models. At low doses, the compound can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to non-target tissues and organs. Studies in animal models have shown that the therapeutic window for (2-Aminopyridin-4-yl)boronic acid hydrochloride is narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

(2-Aminopyridin-4-yl)boronic acid hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites that can be excreted in the urine. The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect the metabolic flux and the levels of various metabolites in the body .

Propiedades

IUPAC Name |

(2-aminopyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3,9-10H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMKCIASYYNDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304633-95-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)